molecular formula C22H16BrN3O2 B2748029 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide CAS No. 898453-44-6

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide

Cat. No. B2748029
M. Wt: 434.293
InChI Key: RSMAVDCAOKYFBR-UHFFFAOYSA-N
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Description

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide, also known as ABIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis Methodologies and Chemical Transformations

Research has delved into the synthesis of various indolizine derivatives, including methods that may be relevant to or could potentially be adapted for synthesizing "2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide." For example, a study by Cucek and Verček (2008) explored the synthesis of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates, which shares a similar structural motif with the compound , through heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid (Cucek & Verček, 2008). Additionally, Ziyaadini et al. (2011) reported a novel one-pot domino reaction for synthesizing 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, a method that could potentially offer insights into the synthesis of related compounds (Ziyaadini et al., 2011).

Potential Biological Applications

Research on similar indolizine derivatives has revealed promising biological activities, which might suggest potential applications for "2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide." Mahanthesha et al. (2022) synthesized a series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides and evaluated them for anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. Molecular docking studies further supported the in vitro anticancer activity of these molecules (Mahanthesha et al., 2022).

Antimicrobial and Anticonvulsant Activities

Further expanding on the potential biological significance, Salman et al. (2015) and Dawood et al. (2006) explored the synthesis of indole derivatives, assessing their antimicrobial and anticonvulsant activities. These studies highlight the broader therapeutic potential of indolizine derivatives, providing a foundation for future research into compounds like "2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide" (Salman et al., 2015); (Dawood et al., 2006).

properties

IUPAC Name

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-15-9-11-16(12-10-15)25-22(28)18-17-8-4-5-13-26(17)20(19(18)24)21(27)14-6-2-1-3-7-14/h1-13H,24H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMAVDCAOKYFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide

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